molecular formula C13H8Cl2F2S B7997546 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997546
M. Wt: 305.2 g/mol
InChI Key: HGQDZZHWKNPFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its halogen and sulfanylmethyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and the presence of other reactants. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene include other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its specific combination of halogen and sulfanylmethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-10-5-4-9(6-12(10)16)18-7-8-2-1-3-11(15)13(8)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQDZZHWKNPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.